molecular formula C10H11BrO3S B14872213 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14872213
M. Wt: 291.16 g/mol
InChI Key: WBLQFRYWRCDMMP-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[222]octane is a complex organic compound featuring a brominated thiophene ring fused with a trioxabicyclo[222]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substituted Thiophenes: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Thiophenes: Formed through reduction reactions.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π interactions and hydrogen bonding, while the trioxabicyclo[2.2.2]octane moiety provides structural rigidity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to the presence of both a brominated thiophene ring and a trioxabicyclo[2.2.2]octane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H11BrO3S/c1-9-4-12-10(13-5-9,14-6-9)7-2-3-8(11)15-7/h2-3H,4-6H2,1H3

InChI Key

WBLQFRYWRCDMMP-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C3=CC=C(S3)Br

Origin of Product

United States

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